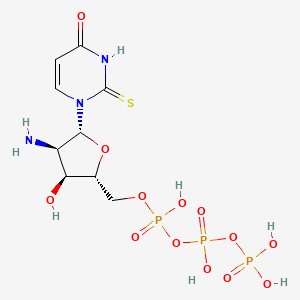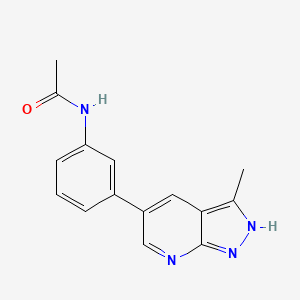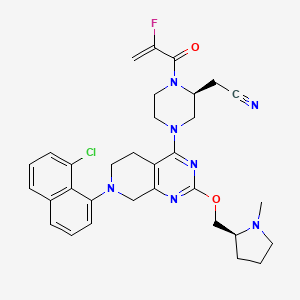![molecular formula C18H24ClFN2O2 B609399 (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
El clorhidrato de NAD 299 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor de 5-hidroxitriptamina 1A. Esta inhibición conduce a un aumento en la tasa de activación de las neuronas serotoninérgicas, lo que a su vez mejora la acción de los inhibidores selectivos de la recaptación de serotonina. Los objetivos moleculares involucrados en este mecanismo incluyen el receptor de 5-hidroxitriptamina 1A y varias vías de señalización aguas abajo .
Análisis Bioquímico
Biochemical Properties
NAD 299 hydrochloride plays a significant role in biochemical reactions, particularly as a 5-HT1A receptor antagonist . It interacts with enzymes and proteins involved in serotonin reuptake, and its high affinity for the 5-HT1A receptor suggests strong binding interactions .
Cellular Effects
NAD 299 hydrochloride influences cell function by interacting with the 5-HT1A receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism, particularly those related to serotonergic cell firing .
Molecular Mechanism
At the molecular level, NAD 299 hydrochloride exerts its effects through binding interactions with the 5-HT1A receptor . This binding can lead to enzyme inhibition or activation, and changes in gene expression, particularly those related to serotonin reuptake .
Temporal Effects in Laboratory Settings
Its role as a 5-HT1A receptor antagonist suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
Its role as a 5-HT1A receptor antagonist suggests potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
NAD 299 hydrochloride is involved in metabolic pathways related to serotonin reuptake . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its high affinity for the 5-HT1A receptor suggests potential interactions with transporters or binding proteins .
Subcellular Localization
Its role as a 5-HT1A receptor antagonist suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de clorhidrato de NAD 299 implica la reacción de (3R)-3-(diciclobutilamino)-8-fluoro-3,4-dihidro-2H-1-benzopiran-5-carboxamida con ácido clorhídrico. Las condiciones de reacción suelen incluir el uso de solventes como agua o dimetilsulfóxido, y la reacción se lleva a cabo bajo temperatura y presión controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial: La producción industrial de clorhidrato de NAD 299 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores de alta capacidad y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final. El compuesto se purifica luego utilizando técnicas como cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de NAD 299 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales como el diciclobutilamino y el fluoro. Estas reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del compuesto .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran clorhidrato de NAD 299 incluyen ácido clorhídrico, dimetilsulfóxido y varios solventes orgánicos. Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar tasas de reacción y rendimientos óptimos .
Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran clorhidrato de NAD 299 son típicamente derivados del compuesto original, con modificaciones a los grupos funcionales. Estos derivados a menudo se utilizan en investigación y desarrollo adicionales de nuevos agentes terapéuticos .
Aplicaciones Científicas De Investigación
El clorhidrato de NAD 299 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar las interacciones de los receptores de 5-hidroxitriptamina. En biología, se utiliza para investigar el papel de estos receptores en varios procesos fisiológicos. En medicina, el clorhidrato de NAD 299 se estudia por sus posibles efectos terapéuticos en afecciones como la depresión y la ansiedad. En la industria, se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares: Compuestos similares al clorhidrato de NAD 299 incluyen otros antagonistas del receptor de 5-hidroxitriptamina 1A como WAY-100635 y pindolol. Estos compuestos también inhiben el receptor de 5-hidroxitriptamina 1A pero difieren en su estructura química y afinidad por el receptor .
Singularidad: El clorhidrato de NAD 299 es único en su alta afinidad y selectividad por el receptor de 5-hidroxitriptamina 1A. Esto lo convierte en una valiosa herramienta en la investigación y un posible agente terapéutico para afecciones que involucran disfunción serotoninérgica .
Propiedades
IUPAC Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2.ClH/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1H/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZJANKLCPHEEX-BTQNPOSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)


![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)



